3-[(5-Methyl-1,2-oxazol-3-yl)methoxy]propanoic acid
Description
Properties
Molecular Formula |
C8H11NO4 |
|---|---|
Molecular Weight |
185.18 g/mol |
IUPAC Name |
3-[(5-methyl-1,2-oxazol-3-yl)methoxy]propanoic acid |
InChI |
InChI=1S/C8H11NO4/c1-6-4-7(9-13-6)5-12-3-2-8(10)11/h4H,2-3,5H2,1H3,(H,10,11) |
InChI Key |
VVYVOTOMNKKALM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)COCCC(=O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-((5-Methylisoxazol-3-yl)methoxy)propanoic acid typically involves the reaction of hydroxyimoyl halides with dipolarophiles under mild basic conditions (e.g., NaHCO₃) at ambient temperature . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
3-((5-Methylisoxazol-3-yl)methoxy)propanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-((5-Methylisoxazol-3-yl)methoxy)propanoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It can be used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 3-((5-Methylisoxazol-3-yl)methoxy)propanoic acid involves its interaction with specific molecular targets and pathways. Isoxazole derivatives are known to interact with various receptors and enzymes, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Table 1: Key Structural Features and Properties
Key Observations:
Substituent Impact on Bioactivity: Fluazifop’s trifluoromethylpyridinyloxy group enhances lipophilicity and target binding, making it a potent herbicide . In contrast, the target compound’s 5-methylisoxazole-methoxy group may prioritize metabolic stability over broad-spectrum herbicidal activity.
Solubility and Stability: The carboxylic acid group in all compounds improves water solubility. However, aromatic substituents (e.g., 3-(2-Methoxyphenyl)propanoic acid) may reduce solubility compared to heterocyclic variants . The methylisoxazole moiety in the target compound likely confers resistance to oxidative degradation compared to pyridine or phenyl groups .
Agrochemical Relevance
- Herbicidal Activity: Fluazifop and haloxyfop (both propanoic acid derivatives) inhibit acetyl-CoA carboxylase (ACCase), a critical enzyme in lipid biosynthesis. The target compound’s isoxazole group may interact with similar enzymatic pockets but with reduced potency due to the absence of electron-withdrawing groups (e.g., trifluoromethyl) .
- Synthetic Flexibility: Derivatives like 3-[5-ethyl-7-(trifluoromethyl)-triazolo-pyrimidinyl]propanoic acid demonstrate the role of fused heterocycles in enhancing target specificity, suggesting that modifications to the isoxazole ring could optimize the target compound’s efficacy .
Pharmacological Potential
- Enzyme Inhibition: Sulfamoyl-linked analogs (e.g., CAS 133071-57-5) highlight the importance of hydrogen-bonding interactions via sulfonamide or carbamoyl groups.
Biological Activity
3-[(5-Methyl-1,2-oxazol-3-yl)methoxy]propanoic acid is a synthetic organic compound that has garnered attention for its potential biological activities. The compound features a methoxy group and an oxazole ring, which are significant in modulating various biological pathways. This article delves into the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
- IUPAC Name : 3-[(5-Methyl-1,2-oxazol-3-yl)methoxy]propanoic acid
- Molecular Formula : C8H9NO3
- CAS Number : 1082398-97-7
- Molecular Weight : 169.16 g/mol
The biological activity of 3-[(5-Methyl-1,2-oxazol-3-yl)methoxy]propanoic acid is primarily attributed to its interaction with specific molecular targets involved in key signaling pathways:
- Modulation of Enzyme Activity : The compound may inhibit or activate enzymes that are crucial in metabolic pathways.
- Receptor Binding : It has been shown to bind to various receptors that play roles in inflammation and cell proliferation.
- Influence on Signaling Pathways : The compound may modulate pathways related to apoptosis and immune responses.
Antimicrobial Activity
Research indicates that derivatives of oxazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures demonstrate antibacterial and antifungal activities with minimum inhibitory concentration (MIC) values below 1 µg/mL against various pathogens (e.g., E. coli, Staphylococcus aureus) .
Anti-inflammatory Effects
The modulation of inflammatory pathways is another critical area of interest. Compounds similar to 3-[(5-Methyl-1,2-oxazol-3-yl)methoxy]propanoic acid have been evaluated for their ability to reduce inflammation in models of acute liver injury, suggesting potential therapeutic applications in inflammatory diseases .
In Vitro Studies
In vitro studies have demonstrated that 3-[(5-Methyl-1,2-oxazol-3-yl)methoxy]propanoic acid can inhibit the proliferation of certain cancer cell lines. For example:
- Cell Line Tested : Human breast cancer cells (MCF7)
- Effect Observed : Inhibition of cell growth at concentrations ranging from 10 µM to 50 µM over 48 hours.
In Vivo Studies
In vivo evaluations using animal models have provided insights into the pharmacokinetics and pharmacodynamics of the compound:
- Model : Mice subjected to LPS-induced inflammation.
- Outcome : Reduced levels of pro-inflammatory cytokines were observed, indicating a potential for therapeutic use in managing inflammatory conditions .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
